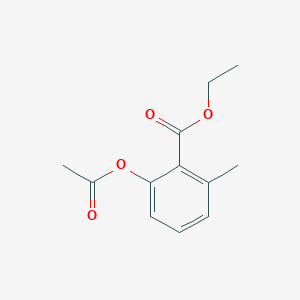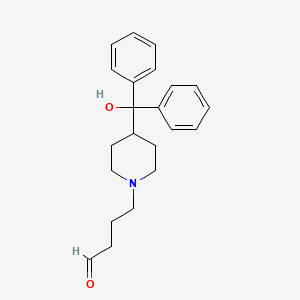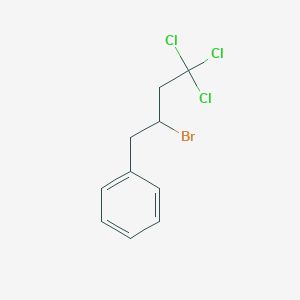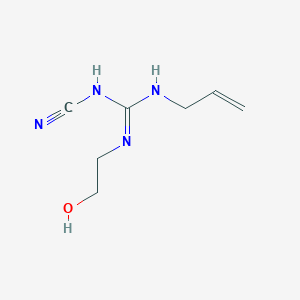![molecular formula C14H20O2Si B14328050 {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane CAS No. 102802-55-1](/img/structure/B14328050.png)
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of vinyl and methoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane can be achieved through several methods. One common approach involves the reaction of 2-(2-ethenylphenyl)-1-methoxyethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired silane compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the methoxy group can undergo hydrolysis to form reactive intermediates. These intermediates can then interact with biological or chemical targets, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.
tert-Butyl carbamate: A compound with similar functional groups that can undergo similar chemical transformations.
Uniqueness
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane is unique due to its combination of vinyl and methoxy groups attached to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
Properties
CAS No. |
102802-55-1 |
|---|---|
Molecular Formula |
C14H20O2Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
[2-(2-ethenylphenyl)-1-methoxyethenoxy]-trimethylsilane |
InChI |
InChI=1S/C14H20O2Si/c1-6-12-9-7-8-10-13(12)11-14(15-2)16-17(3,4)5/h6-11H,1H2,2-5H3 |
InChI Key |
ZHLFCPUNIMLICI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC1=CC=CC=C1C=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


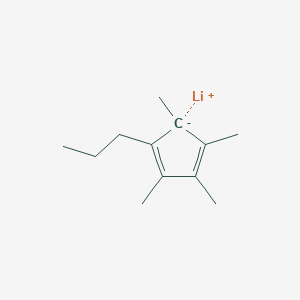
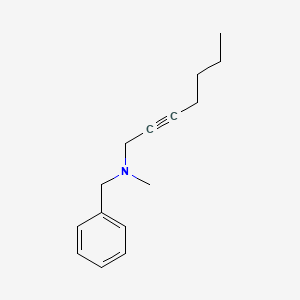
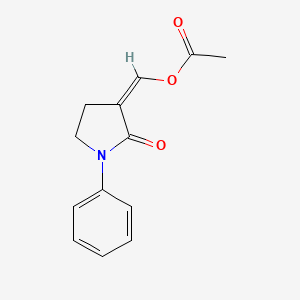
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

